

Technical Guide: (S)-1-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1-(3-Chlorophenyl)propan-1-ol

CAS No.: 32019-30-0

Cat. No.: B1352720

[Get Quote](#)

CAS Number: 172748-80-0 Stereochemistry: (S)-Enantiomer Class: Chiral Benzylic Alcohol / Pharmaceutical Intermediate

Executive Summary

(S)-1-(3-Chlorophenyl)propan-1-ol is a high-value chiral building block used primarily in the synthesis of central nervous system (CNS) active agents. As an enantiomerically pure benzylic alcohol, it serves as a critical scaffold for introducing chirality into drug candidates via nucleophilic substitution or reductive amination pathways. This guide details its physicochemical profile, asymmetric synthesis methodologies, and quality control protocols.

Chemical Identity & Physicochemical Properties[1] [2][3]

Property	Specification
CAS Number	172748-80-0 (S-isomer) (Racemic: 18776-12-0; R-isomer: 112777-67-0)
IUPAC Name	(1S)-1-(3-chlorophenyl)propan-1-ol
Synonyms	(S)- -Ethyl-3-chlorobenzyl alcohol; (S)-(-)-1-(3-Chlorophenyl)-1-propanol
Molecular Formula	C H ClO
Molecular Weight	170.64 g/mol
Appearance	Colorless to pale yellow viscous liquid
Boiling Point	~125–130 °C at 10 mmHg (Predicted)
Optical Rotation	negative (-) (in MeOH or CHCl ₃)
Solubility	Soluble in methanol, ethanol, dichloromethane, ethyl acetate; sparingly soluble in water.

Structural Analysis

The compound features a stereogenic center at the benzylic position, flanked by a 3-chlorophenyl ring and an ethyl group. The (S)-configuration is critical for biological activity in downstream targets, as the spatial arrangement of the lipophilic chlorophenyl group often dictates receptor binding affinity.

Synthesis & Manufacturing Methodologies

High enantiomeric excess (ee) is the primary critical quality attribute (CQA) for this intermediate. Two dominant pathways exist: Chemocatalytic Asymmetric Reduction and

Biocatalytic Resolution.

Pathway A: Corey-Bakshi-Shibata (CBS) Reduction

The most scalable chemical route involves the enantioselective reduction of the prochiral ketone, 3-chloropropiophenone, using a chiral oxazaborolidine catalyst.

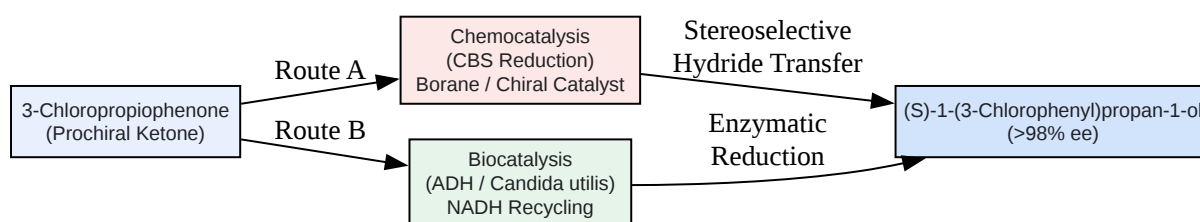
- Precursor: 1-(3-chlorophenyl)propan-1-one (CAS 34841-35-5).
- Catalyst: (S)-Me-CBS (derived from L-proline). Note: The stereochemical outcome depends on the relative size of the ketone substituents. For propiophenones, the "Large" group is the aryl ring and the "Small" group is the ethyl chain. Rigorous screening of the catalyst enantiomer is required to confirm the (S)-alcohol product.
- Hydride Source: Borane-THF or Borane-DMS complex.
- Mechanism: The boron atom coordinates with the ketone oxygen, activating it for hydride transfer from the borane via a six-membered transition state.

Pathway B: Biocatalytic Reduction

Enzymatic routes offer milder conditions and often higher stereoselectivity (>99% ee).

- Biocatalyst: Whole cells of *Candida utilis* or recombinant Alcohol Dehydrogenases (ADHs).
- Cofactor Regeneration: Requires NADPH/NADH recycling system (e.g., glucose dehydrogenase/glucose).
- Advantages: Green chemistry compliance, ambient temperature operation.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Figure 1: Dual pathways for the asymmetric synthesis of (S)-1-(3-chlorophenyl)propan-1-ol.

Analytical Characterization & Quality Control

Validating the identity and purity of the (S)-enantiomer requires orthogonal analytical methods.

Chiral HPLC Method

Separation of the (S) and (R) enantiomers is achieved using polysaccharide-based chiral stationary phases (CSPs).

- Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose derivatives).
- Mobile Phase: n-Hexane : Isopropanol (90:10 to 98:2).
- Detection: UV at 220 nm or 254 nm.
- Elution Order: Must be determined experimentally using a racemic standard. Typically, the (S)-isomer elutes first or second depending on the specific CSP interaction with the 3-chloro substituent.

NMR Spectroscopy

- ¹H NMR (400 MHz, CDCl₃)

):

7.35 (s, 1H), 7.25 (m, 3H), 4.58 (t, 1H, CH-OH), 1.75 (m, 2H, CH

), 0.92 (t, 3H, CH

).

- Chiral Shift Reagent: Addition of Eu(hfc)

can split the methyl triplet into two distinct signals, allowing for rapid ee estimation without HPLC.

Applications in Drug Development[3]

(S)-1-(3-Chlorophenyl)propan-1-ol serves as a "chiral pool" molecule for generating complex pharmacophores.

Mechanism of Derivatization

The hydroxyl group is rarely the final functionality. It is typically converted into an amine or ether while preserving or inverting the stereocenter.

- Chiral Amines (Inversion): Activation of the alcohol (Mesylate/Tosylate) followed by S_N2 displacement with an amine or azide leads to the (R)-amine product (Walden inversion).
- Chiral Ethers (Retention): Alkylation under basic conditions (Williamson ether synthesis) retains the (S)-configuration.

Therapeutic Relevance

This motif is structurally homologous to intermediates used in:

- Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Analogs of venlafaxine or duloxetine.
- NK1 Receptor Antagonists: The 3,5-bis(trifluoromethyl)phenyl moiety is common, but 3-chlorophenyl analogs are explored for optimized metabolic stability and lipophilicity.

Safety & Handling

- GHS Classification: Warning.
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and acid chlorides.
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation to the ketone.

References

- BLDpharm. (S)-1-(3-Chlorophenyl)propan-1-ol Product Data. Accessed 2026.
- Yang, G.S., et al. (2009).[1] "Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by preheated immobilized *Candida utilis*". *Biotechnology Letters*, 31(12), 1879-1883.[1]
- Corey, E.J., et al. (1987). "Reduction of carbonyl compounds with chiral oxazaborolidine catalysts: A new route to optically active alcohols". *Journal of the American Chemical Society*. (Foundational reference for CBS reduction methodology).
- Appchem. CAS 172748-80-0 Technical Specifications. Accessed 2026.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Asymmetric reduction of \(S\)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by preheated immobilized *Candida utilis* - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Guide: (S)-1-(3-Chlorophenyl)propan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1352720/docs#technical-guide-s-1-3-chlorophenyl-propan-1-ol\]](https://www.benchchem.com/product/b1352720/docs#technical-guide-s-1-3-chlorophenyl-propan-1-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)